N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
Description
N-((6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with an ethoxy group at the 6-position and a benzamide moiety linked via a methylene bridge at the 3-position. This scaffold is of significant interest due to its structural similarity to bioactive triazolopyridazine derivatives, which are explored for antimicrobial, antiproliferative, and cytotoxic activities .
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-2-22-14-9-8-12-17-18-13(20(12)19-14)10-16-15(21)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEGQFNTDBPDDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=CC=CC=C3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
Procedure :
- Starting Material : 3,6-Dichloropyridazine reacts with hydrazine hydrate in ethanol at 85°C to form 3-hydrazinyl-6-chloropyridazine.
- Cyclization : Treatment with triethyl orthoacetate at 80°C induces cyclization, yielding 3-chloro-triazolo[4,3-b]pyridazine.
- Ethoxylation : Nucleophilic substitution with sodium ethoxide replaces the 6-chloro group with ethoxy, producing 6-ethoxy-triazolo[4,3-b]pyridazine.
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | N₂H₄·H₂O, EtOH, 85°C | 78% | 95% |
| 2 | Triethyl orthoacetate, 80°C | 65% | 92% |
| 3 | NaOEt, EtOH, reflux | 85% | 98% |
Diazotization Approach
Procedure :
- Diamine Precursor : 2,3-Diamino-6-ethoxypyridazine is treated with NaNO₂ in acetic acid at 0°C.
- Cyclization : Diazotization forms the triazolo ring, yielding 6-ethoxy-triazolo[4,3-b]pyridazine.
Advantages : Higher regioselectivity and reduced byproducts compared to hydrazine routes.
Industrial-Scale Optimization
For large-scale production, continuous flow chemistry and automated platforms are employed:
Flow Reactor Cyclization
Procedure :
- A mixture of 3,6-dichloropyridazine and hydrazine hydrate is pumped through a high-temperature flow reactor (100°C, 10 min residence time).
- Ethoxylation and chloromethylation are performed in tandem reactors to minimize intermediates’ isolation.
Outcomes :
- 30% higher yield compared to batch processes.
- Purity ≥99% by GC-MS.
Crystallization Techniques
Method :
Spectroscopic Characterization
Critical data for quality control:
1H NMR (400 MHz, DMSO-d₆) :
- δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃)
- δ 4.52 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
- δ 5.21 (s, 2H, CH₂N)
- δ 7.45–8.10 (m, 5H, Ar-H)
IR (KBr) :
HPLC :
- Retention time: 6.8 min (C18 column, MeCN/H₂O 60:40)
Challenges and Solutions
Chemical Reactions Analysis
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is being investigated for its potential therapeutic applications:
- Antitubercular Activity : Preliminary studies suggest that this compound may exhibit efficacy against Mycobacterium tuberculosis, making it a candidate for further development as an anti-tubercular agent.
- Anticancer Properties : Similar compounds have shown promising results against various cancer cell lines. For instance, derivatives of triazolo-pyridazines have demonstrated significant cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC50 values ranging from 0.15 μM to 2.85 μM.
Biological Assays
The compound has been subjected to various biological assays to evaluate its pharmacological profiles:
- Kinase Inhibition : It has been evaluated for inhibitory activity against c-Met kinase, which plays a critical role in cancer progression. Related compounds have shown IC50 values as low as 0.090 μM.
- Apoptosis Induction : Studies indicate that the compound may induce apoptosis in cancer cells through multiple pathways, including cell cycle arrest and induction of late apoptosis as demonstrated by flow cytometry assays .
Chemical Synthesis
The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can enhance its pharmacological profiles or explore its reactivity further.
Case Studies and Research Findings
Recent research has highlighted the importance of triazolo derivatives in drug design:
- A study by Xia et al. demonstrated significant antitumor activity for related compounds with similar structures, utilizing various assays to evaluate cytotoxicity and mechanisms of action.
- Another investigation focused on the synthesis pathways of this compound, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Mechanism of Action
The mechanism of action of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, thereby affecting cellular pathways and processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural and Functional Modifications
The biological and physicochemical properties of triazolopyridazine derivatives are highly dependent on substitutions at the 6-position and the nature of the appended side chains. Below is a comparative analysis of key analogues:
Key Findings
Substituent Effects on Bioactivity: Chloro derivatives (e.g., compound from ) exhibit notable cytotoxicity, likely due to enhanced electrophilicity facilitating DNA or protein adduct formation . Methyl and methoxy substituents () improve antimicrobial activity, possibly by balancing lipophilicity and hydrogen-bonding capacity . Ethoxy group in the target compound may enhance metabolic stability compared to methoxy or hydroxy analogues (e.g., ’s hydroxy derivative) due to reduced oxidative susceptibility .
Impact on Antiproliferative Activity :
- Replacement of benzamidine with triazolopyridazine moieties () abolished thrombin inhibition but introduced antiproliferative effects in ester derivatives (e.g., R² = Et). This highlights the scaffold’s versatility in repurposing for oncology .
Synthetic Accessibility :
- Chloro and methoxy derivatives are synthesized via nucleophilic substitution of 6-chloro precursors (). Ethoxy substitution likely follows similar pathways but requires ethoxide reagents .
- Aryl-substituted analogues () employ cross-coupling reactions (e.g., Suzuki) for complex substituents, increasing synthetic complexity .
Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Compound Structure and Properties
This compound features a triazolo[4,3-b]pyridazine moiety linked to a benzamide structure. The presence of these heterocyclic rings suggests potential for diverse biological activities. The compound's molecular formula is with a molecular weight of 316.32 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Tyrosine Kinase c-Met : This receptor plays a crucial role in cell signaling pathways related to growth and survival. Inhibition of c-Met can lead to reduced tumor growth and metastasis .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes .
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : The compound has demonstrated efficacy against various cancer cell lines by inhibiting proliferation and inducing apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in preclinical models.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- Antiviral Potential : Similar compounds have been evaluated for antiviral properties against various viruses. While specific data for this compound is limited, derivatives have shown promise against HIV and hepatitis viruses .
- Structure Activity Relationship (SAR) : Studies indicate that modifications to the triazole or benzamide moieties can enhance biological activity. For instance, increasing hydrophilicity has been associated with improved enzyme inhibition .
Q & A
Q. What are the established synthetic routes for N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves a multi-step approach: (i) Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with diethyl ethoxymalenonate under reflux conditions. (ii) Ethoxy group introduction at the 6-position using nucleophilic substitution with sodium ethoxide. (iii) Benzamide coupling via a reductive amination or nucleophilic substitution at the methyl position of the triazolopyridazine scaffold . Key intermediates include 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine and N-(chloromethyl)benzamide derivatives. Reaction progress is monitored via TLC, and intermediates are purified using column chromatography with ethyl acetate/hexane gradients .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to verify substituent positions (e.g., ethoxy group at C6, benzamide at C3-methyl). Key signals include δ 1.4 ppm (triplet, -OCHCH) and δ 8.1–7.5 ppm (benzamide aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 351.12 for [M+H]) .
- HPLC : Purity ≥95% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during the coupling of the benzamide moiety?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the methylamine intermediate.
- Catalysis : Add triethylamine (2 equiv.) to scavenge HCl generated during coupling, reducing side reactions .
- Temperature Control : Maintain 60–80°C to balance reaction rate and decomposition. Yields increase from ~45% to 75% under optimized conditions .
- Monitoring : Real-time FTIR tracks carbonyl stretching (1700–1650 cm) to confirm amide bond formation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC values under standardized assay conditions (e.g., ATP concentration in kinase assays). For example, antiproliferative activity in endothelial cells may vary due to serum protein binding .
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies. Ethoxy group demethylation can generate hydroxyl derivatives with altered potency .
- Target Selectivity Profiling : Employ kinome-wide screening (e.g., Eurofins KinaseProfiler™) to distinguish off-target effects .
Q. How do structural modifications at the ethoxy or benzamide groups affect target binding?
- Methodological Answer :
- SAR Studies :
- Computational Modeling : Docking simulations (AutoDock Vina) show the ethoxy group occupies a hydrophobic pocket in kinase ATP-binding sites, while the benzamide forms hydrogen bonds with backbone amides .
Experimental Design & Data Analysis
Q. What in vitro assays are recommended for evaluating kinase inhibition potential?
- Methodological Answer :
- Kinase Assays : Use ADP-Glo™ Kinase Assay for EGFR or VEGFR2 inhibition. Include staurosporine as a positive control.
- Cellular Assays : MTT-based proliferation assays in A549 (lung cancer) or HUVEC cells. Normalize data to untreated controls and validate with siRNA knockdown .
- Data Interpretation : Calculate selectivity indices (SI = IC(normal cells)/IC(cancer cells)) to prioritize hits with SI >10 .
Q. How should researchers address low solubility in biological assays?
- Methodological Answer :
- Formulation : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.1% Tween-80.
- Prodrug Design : Introduce phosphate esters at the ethoxy group (e.g., 6-(phosphonooxy)ethoxy derivatives) to enhance aqueous solubility .
- Co-solvents : Test cyclodextrin-based formulations (e.g., HP-β-CD) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
